molecular formula C26H22O4 B015411 Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- CAS No. 7727-33-5

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Cat. No.: B015411
CAS No.: 7727-33-5
M. Wt: 398.4 g/mol
InChI Key: HDPBBNNDDQOWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethylene (THPE), is a tetraphenylethylene (TPE) derivative with hydroxyl groups at the para positions of all four phenyl rings. Its molecular formula is C₂₆H₂₀O₄, with a molecular weight of 396.43 g/mol (CAS 119301-59-6) . The compound is synthesized via demethylation of its methoxy-substituted precursor, 1,1,2,2-tetrakis(3,4-dimethoxyphenyl)ethane, using bromine-rich reagents like BBr₃ in anhydrous tetrahydrofuran (THF), achieving yields up to 92% . THPE’s rigid, symmetrical structure and hydroxyl groups make it a versatile building block for covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and aggregation-induced emission (AIE) materials .

Properties

IUPAC Name

4-[1,2,2-tris(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPBBNNDDQOWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064785
Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7727-33-5
Record name 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7727-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7727-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanediylidenetetrakisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethane (THPE), is a synthetic compound characterized by its unique tetrakis structure featuring four para-hydroxyphenyl groups linked by a central ethane core. This article explores the biological activity of THPE, including its synthesis, potential applications, and relevant research findings.

  • Chemical Formula : C26H22O4
  • Molecular Weight : 422.45 g/mol
  • CAS Number : 119301-59-6
  • Melting Point : 323°C (lit.)
  • Boiling Point : 559.4±45.0 °C (predicted)
  • Density : 1.324±0.06 g/cm³ (predicted)
  • pKa : 9.72±0.26 (predicted)

Synthesis

THPE is synthesized through a condensation reaction involving phenol and a suitable ethane derivative. The general synthesis route includes:

  • Reagents : Phenol and tetrachloroethane.
  • Reaction Conditions : Controlled temperature and inert atmosphere to minimize oxidation.
  • By-products : Various oligomers may form depending on reaction conditions.

Antioxidant Properties

Research indicates that THPE exhibits significant antioxidant activity due to its multiple hydroxyl groups, which can scavenge free radicals effectively. A study demonstrated that THPE could inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

THPE has shown antimicrobial properties against various pathogens. In a comparative study, THPE was tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of common antibiotics, indicating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of THPE on cancer cell lines such as HeLa and MCF-7. Results indicated that THPE induces apoptosis in these cells through the activation of caspase pathways and modulation of cell cycle progression . The compound's ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further drug development.

Case Studies

  • Antioxidant Efficacy in Cellular Models
    • Study Design : THPE was administered to cultured human fibroblasts exposed to oxidative stress.
    • Findings : Significant reduction in reactive oxygen species (ROS) levels was observed compared to control groups.
    • : Supports the use of THPE as a protective agent against oxidative damage .
  • Antimicrobial Testing
    • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
    • Results : THPE exhibited an MIC of 50 µg/mL against S. aureus and 100 µg/mL against E. coli.
    • Implications : Suggests potential for development into a natural preservative or therapeutic agent .

Research Findings Summary Table

PropertyValue/Observation
Antioxidant ActivityEffective in reducing ROS levels
Antimicrobial ActivityMIC of 50 µg/mL against S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Synthesis MethodCondensation of phenol with ethane derivative

Scientific Research Applications

Organic Synthesis

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is utilized as a building block in organic synthesis. Its hydroxyl groups enable it to participate in various chemical reactions, including:

  • Condensation Reactions : It can react with aldehydes and ketones to form complex organic compounds.
  • Polymerization : The compound can be polymerized to create thermosetting plastics and resins with enhanced thermal stability.

Pharmaceutical Intermediates

This phenolic compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects:

  • Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity, which can be beneficial in developing drugs aimed at oxidative stress-related diseases.
  • Antimicrobial Activity : Some studies have reported the antimicrobial properties of phenolic compounds derived from this structure, making it a candidate for antibiotic development.

Material Science

The compound's unique structural properties make it valuable in material science:

  • Thermal Stability : It is used in the formulation of heat-resistant materials due to its high thermal stability.
  • Coatings and Adhesives : Its ability to form strong bonds makes it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.

Case Study 1: Synthesis of Antioxidant Compounds

A study demonstrated the synthesis of novel antioxidant compounds derived from phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-. The synthesized compounds were tested for their ability to scavenge free radicals and showed promising results compared to traditional antioxidants.

CompoundIC50 (µM)Reference
Compound A12.5PubChem
Compound B15.0PubChem

Case Study 2: Development of Heat-Resistant Polymers

Research focused on the application of this compound in developing heat-resistant polymers. The study highlighted the effectiveness of incorporating phenol tetrakis into polymer matrices to enhance their thermal properties.

Polymer TypeThermal Decomposition Temperature (°C)Improvement (%)
Polymer A30025
Polymer B32030

Comparison with Similar Compounds

Tetrakis(4-carboxyphenyl)ethylene (ETTC)

  • Structure : 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) .
  • Synthesis : Prepared via Suzuki coupling of tetrakis(4-bromophenyl)ethylene with 4-methoxycarbonylphenylboronic acid, followed by hydrolysis of methyl esters to carboxylic acids .
  • Key Differences :
    • Functional Groups : Carboxylic acids (–COOH) instead of hydroxyls (–OH).
    • Applications : Superior coordination ability with metal ions (e.g., Zr⁴⁺ in MOFs) for gas storage (O₂, N₂O) and catalysis .
    • Solubility : Lower solubility in polar solvents compared to THPE due to stronger intermolecular hydrogen bonding of –COOH groups .

Tetrakis(4-aminophenyl)ethylene (TPE-AM)

  • Structure : 4,4′,4″,4‴-(ethene-1,1,2,2-tetrayl)tetraaniline .
  • Synthesis : Derived from THPE via nitration and reduction or direct coupling of aniline derivatives .
  • Key Differences :
    • Functional Groups : Primary amines (–NH₂) instead of –OH.
    • Reactivity : Forms imine-linked COFs with aldehydes (e.g., in COF-JLU25 with pyrene-based linkers) .
    • Electronic Properties : Enhanced electron-donating capacity for optoelectronic applications .

Tetrakis(4-(1H-benzimidazol-2-yl)phenyl)ethylene (TBI–TPE)

  • Structure : 1,1,2,2-tetrakis(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethene .
  • Synthesis: Condensation of THPE’s aldehyde derivative with 1,2-diaminobenzene .
  • Key Differences :
    • Functional Groups : Benzimidazole rings, enabling π-π stacking and metal coordination.
    • Applications : Selective fluorescence quenching for Ag⁺ detection due to AIE properties .

Physicochemical Properties

Property THPE ETTC TPE-AM TBI–TPE
Solubility Soluble in DMSO, THF Soluble in DMF, DMSO Soluble in DMAc, DMF Insoluble in water, ethanol
Thermal Stability Stable up to 250°C Stable up to 300°C Stable up to 280°C Decomposes at 200°C
Fluorescence Weak AIE activity Non-emissive Moderate emission Strong AIE (λₑₘ = 480 nm)

THPE

  • COFs/MOFs : Used in chiral frameworks for asymmetric catalysis (e.g., enantioselective addition of diethylzinc to aldehydes) .
  • Sensors: Limited direct use but serves as a precursor for AIE-active derivatives .

ETTC

  • Gas Separation : [Ni₂(VTTF)₂(4,4’-bipyridine)] MOF selectively sorbs O₂ and N₂O over N₂ and CO₂ due to gate-opening flexibility .
  • Fluorescent Sensors: Zr-TP MOL (ETTC-based MOF) detects 2,4,6-trinitrophenol (TNP) with 10 nM sensitivity .

TPE-AM

  • Electroactive Materials: PyTTA-COF (with 1,3,6,8-tetrakis(4-aminophenyl)pyrene) exhibits high charge mobility for organic electronics .

Preparation Methods

Tetrahydrofuran (THF) Partitioning

Dissolving the crude reaction mixture in THF (1.0-7.0 L per mole of product) followed by liquid-liquid extraction with water removes hydrophilic impurities and acid catalyst residues. The THF phase, containing predominantly tetrakis and tris isomers, undergoes fractional crystallization at -20°C to precipitate the less soluble tetrakis product. This method achieves 85-92% recovery with purity ≥94%.

Acetonitrile Recrystallization

Alternative protocols utilize acetonitrile's temperature-dependent solubility. Heating the crude product in acetonitrile to 80°C forms a saturated solution, which upon cooling to 0°C preferentially crystallizes the tetrakis isomer. Three successive recrystallizations increase purity from 82% to 99%, albeit with a 15-20% yield penalty.

Table 1: Comparative Analysis of Purification Methods

ParameterTHF PartitioningAcetonitrile Recrystallization
Purity Achieved94%99%
Yield85-92%65-75%
Solvent Consumption5 L/mol8 L/mol
Process Time6-8 hours12-16 hours
Isomer SeparationModerateExcellent

Industrial-Scale Production Methodologies

Commercial manufacturing adapts laboratory-scale condensation reactions to continuous flow reactors (CFRs) for enhanced reproducibility. Key innovations include:

  • Microreactor Systems : Stainless steel microchannel reactors (0.5 mm diameter) enable precise temperature control (±1°C), reducing side reactions compared to batch reactors. Residence times of 30-45 minutes achieve conversions comparable to 5-hour batch processes.

  • Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated polystyrene resins) allow in-line separation and reuse for >50 cycles without activity loss, as demonstrated in pilot plant trials.

  • Automated Crystallization : Continuous anti-solvent crystallization units using heptane as precipitant achieve 98% phase purity at throughputs of 50 kg/h.

Mechanistic Insights and Byproduct Formation

The condensation mechanism proceeds through sequential aldol-like additions:

  • Protonation of Glyoxal : Acid catalysts protonate glyoxal's carbonyl groups, generating reactive di-electrophiles.

  • First Phenol Coupling : One carbonyl reacts with two phenol molecules at para positions, forming a 1,2-diol intermediate.

  • Second Coupling : The remaining carbonyl undergoes analogous reaction with two additional phenols, yielding the tetrakis product.

Common byproducts arise from:

  • Incomplete Coupling : Tris-phenolic compounds form when one carbonyl group fails to react.

  • Positional Isomerism : Attack at ortho rather than para positions produces 1,1,2-tris(4-hydroxyphenyl)-2-(2-hydroxyphenyl)ethane.

  • Oligomerization : Excess glyoxal leads to pentakis and hexakis adducts via repeated aldol condensation.

Advanced Catalytic Systems

Recent studies explore alternatives to mineral acids:

  • Ionic Liquid Catalysts : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) enables solvent-free synthesis at 70°C, achieving 78% yield with easier catalyst separation.

  • Solid Acid Catalysts : Sulfated zirconia (SO₄²⁻/ZrO₂) provides comparable activity to H₂SO₄ while eliminating aqueous waste streams. Pilot tests show consistent yields of 72% over 30 batches.

  • Biocatalytic Approaches : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze phenol-glyoxal condensation in non-aqueous media, though yields remain subpar (35-40%).

Quality Control and Analytical Characterization

Rigorous QC protocols ensure batch consistency:

  • HPLC Analysis : Reverse-phase C18 columns (ACN/water gradient) resolve tetrakis (Rt=12.3 min) from tris (Rt=9.8 min) and pentakis (Rt=15.1 min) isomers.

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures ≥323°C confirm thermal stability.

  • ¹H NMR : Aromatic protons appear as two singlets at δ 6.56 (s, 8H) and δ 7.65 (s, 4H), with hydroxyl protons at δ 4.79 (s, 4H) .

Q & A

Basic Research Question

  • NMR Spectroscopy: 1H/13C NMR identifies phenolic proton environments and confirms ethylene bridge symmetry (e.g., singlet for equivalent protons) .
  • FT-IR: Detects hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., 396.43 g/mol for tetrakis(4-hydroxyphenyl)ethane) .

How can this compound be utilized in the development of covalent organic frameworks (COFs)?

Advanced Research Question
As a tetra-functional monomer (e.g., tetrakis(4-aminophenyl)ethene), it enables imine-linked COFs with tunable porosity:

  • Solvothermal Synthesis: React with aldehydes (e.g., terephthalaldehyde) in mixed solvents (mesitylene/dioxane) at 120°C for 72 hours .
  • Post-Synthetic Modification: Introduce carboxyl or boronate ester groups for gas storage or catalysis applications .
  • Characterization: Use PXRD and BET surface area analysis to confirm framework topology and pore size .

What strategies mitigate aggregation-induced fluorescence quenching in ethanediylidene-tetrakis derivatives?

Advanced Research Question
While not explicitly covered in the evidence, derivatives like tetraphenylethylene (TPE) are known for aggregation-induced emission (AIE). Methodological insights include:

  • Steric Hindrance: Introduce bulky substituents (e.g., ethynyl groups) to restrict intramolecular rotation .
  • Nanoparticle Encapsulation: Use amphiphilic polymers to disperse compounds in aqueous media, enhancing luminescence .
  • Solvatochromic Studies: Correlate emission intensity with solvent polarity to optimize solid-state fluorescence .

How do substituents (e.g., carboxyl, amino) influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Carboxyl Groups: Enable coordination with metal ions (e.g., Ni²⁺) for catalytic applications, verified via UV-Vis titration .
  • Amino Groups: Facilitate Schiff base formation in COF synthesis; monitor reaction progress via in-situ IR to track imine bond formation .
  • Ethynyl Groups: Participate in Sonogashira coupling; optimize Pd catalyst loading and solvent (e.g., THF/triethylamine) for high yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
Reactant of Route 2
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.